molecular formula C17H18N4 B11774895 p-Tolyl(5-(p-tolyl)-1H-1,2,4-triazol-3-yl)methanamine

p-Tolyl(5-(p-tolyl)-1H-1,2,4-triazol-3-yl)methanamine

Cat. No.: B11774895
M. Wt: 278.35 g/mol
InChI Key: UIURUPKANJLEOX-UHFFFAOYSA-N
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Description

p-Tolyl(5-(p-tolyl)-1H-1,2,4-triazol-3-yl)methanamine: is an organic compound that features a triazole ring substituted with p-tolyl groups The triazole ring is a five-membered ring containing three nitrogen atoms, which is known for its stability and versatility in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Tolyl(5-(p-tolyl)-1H-1,2,4-triazol-3-yl)methanamine typically involves the formation of the triazole ring followed by the introduction of p-tolyl groups. One common method is the cyclization of appropriate hydrazine derivatives with p-tolyl-substituted acyl hydrazides under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or acetic acid and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: p-Tolyl(5-(p-tolyl)-1H-1,2,4-triazol-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where halogen atoms can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

    Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature.

    Substitution: Nucleophiles such as sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Reduced triazole derivatives.

    Substitution: Azide-substituted triazoles.

Mechanism of Action

The mechanism of action of p-Tolyl(5-(p-tolyl)-1H-1,2,4-triazol-3-yl)methanamine involves its interaction with biological targets through its triazole ring. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in proteins, making it a valuable scaffold for drug design. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity .

Comparison with Similar Compounds

Uniqueness: p-Tolyl(5-(p-tolyl)-1H-1,2,4-triazol-3-yl)methanamine is unique due to the presence of two p-tolyl groups, which enhance its lipophilicity and potential interactions with hydrophobic pockets in biological targets. This makes it a valuable compound for the development of drugs with improved bioavailability and target specificity .

Properties

Molecular Formula

C17H18N4

Molecular Weight

278.35 g/mol

IUPAC Name

(4-methylphenyl)-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]methanamine

InChI

InChI=1S/C17H18N4/c1-11-3-7-13(8-4-11)15(18)17-19-16(20-21-17)14-9-5-12(2)6-10-14/h3-10,15H,18H2,1-2H3,(H,19,20,21)

InChI Key

UIURUPKANJLEOX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=N2)C(C3=CC=C(C=C3)C)N

Origin of Product

United States

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